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Cat. No.: B1444788 Get Quote

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

organic molecules, providing a detailed map of the carbon-hydrogen framework.[2] For 5-
Bromopyridazin-4-amine, both ¹H and ¹³C NMR are indispensable for confirming the identity

and substitution pattern of the pyridazine ring.

Expertise & Experience: Why NMR is the First Choice
The pyridazine ring system has a unique electronic environment that results in characteristic

chemical shifts for its protons and carbons.[3] The presence of an amino group (-NH₂) and a

bromine atom (-Br) introduces specific electronic effects (mesomeric and inductive) that further

influence these shifts, allowing for precise structural assignment. Two-dimensional NMR

techniques like COSY and HMBC can be employed for more complex derivatives, but for a

relatively simple structure like 5-Bromopyridazin-4-amine, 1D ¹H and ¹³C spectra are typically

sufficient for unambiguous identification.

Predicted Spectroscopic Data
Due to the specific nature of 5-Bromopyridazin-4-amine, publicly available experimental

spectra are limited. The data presented here is predicted based on the known spectroscopic

properties of pyridazine derivatives and related bromo-amino-substituted heterocycles.[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromopyridazin-4-amine
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Nucleus Position

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Notes

¹H H-3 ~8.10 Singlet

The proton

adjacent to two

nitrogen atoms.

¹H H-6 ~8.35 Singlet

The proton

adjacent to the

carbon bearing

the bromine

atom.

¹H -NH₂ ~6.50 Broad Singlet

Chemical shift is

concentration

and solvent

dependent; D₂O

exchangeable.

¹³C C-4 ~158 Singlet

Carbon attached

to the amino

group.

¹³C C-5 ~115 Singlet

Carbon attached

to the bromine

atom.

¹³C C-3 ~152 Singlet

CH carbon

adjacent to two

nitrogens.

¹³C C-6 ~135 Singlet

CH carbon

adjacent to the

C-Br bond.

Experimental Protocol: Acquiring High-Quality NMR
Spectra
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Trustworthiness: This protocol includes steps for sample preparation and instrument setup that

are crucial for obtaining reproducible and high-resolution data.

Sample Preparation:

Accurately weigh 5-10 mg of the 5-Bromopyridazin-4-amine sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve

polar compounds and to observe exchangeable protons like those of the amine group.

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp

peaks.

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, spectral

width of -2 to 12 ppm, relaxation delay of 1-2 seconds).

For ¹³C NMR, acquire the spectrum using proton decoupling. A greater number of scans

will be required due to the lower natural abundance of ¹³C.

Visualization: NMR Analysis Workflow
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Caption: General experimental workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular
Weight and Formula
Mass spectrometry is a fundamental technique that measures the mass-to-charge ratio (m/z) of

ions, providing the molecular weight and elemental composition of a compound.[5] For 5-
Bromopyridazin-4-amine, MS is critical for confirming its molecular formula (C₄H₄BrN₃).[6]

Expertise & Experience: Choosing the Right Ionization
Technique
The choice of ionization technique is crucial. For a molecule like 5-Bromopyridazin-4-amine,

which is a polar compound, Electrospray Ionization (ESI) is a "soft" ionization method that is

well-suited for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

This provides a clear and immediate confirmation of the molecular weight. The presence of

bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance,

results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal

intensity separated by 2 m/z units (e.g., at m/z 174 and 176 for [M+H]⁺). This pattern is a

hallmark signature for a monobrominated compound.

Table 2: Expected Mass Spectrometry Data for 5-Bromopyridazin-4-amine
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Ion
Calculated m/z

(⁷⁹Br)
Calculated m/z (⁸¹Br)

Expected

Observation

[M]⁺ 172.959 174.957
Molecular ion peak

cluster.

[M+H]⁺ 173.966 175.964

Base peak in ESI

positive mode,

showing a

characteristic 1:1

isotopic pattern.

Note: Molecular formula C₄H₄BrN₃, Molecular Weight: 174.00 g/mol .[6]

Experimental Protocol: LC-MS Analysis
Trustworthiness: This protocol integrates liquid chromatography with mass spectrometry (LC-

MS), a common and robust setup for analyzing the purity and identity of pharmaceutical

compounds simultaneously.

Sample Preparation:

Prepare a stock solution of 5-Bromopyridazin-4-amine at approximately 1 mg/mL in a

suitable solvent like methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile

phase composition.

Instrumentation and Data Acquisition:

LC System: Use a standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte for ESI

positive mode.
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MS System: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass

analyzer.

Ionization Mode: ESI Positive.

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify

the molecular ion.

Visualization: Mass Spectrometry Analysis Workflow
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Caption: General experimental workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC):
The Gold Standard for Purity
While NMR and MS confirm the structure, HPLC is the workhorse for quantifying the purity of a

compound and identifying any related impurities.[8] For a drug development intermediate,

demonstrating high purity (>95%, often >98%) is critical.

Expertise & Experience: Method Development Strategy
A reversed-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar

compound like 5-Bromopyridazin-4-amine.[9] A C18 column provides a versatile stationary

phase. Method development involves optimizing the mobile phase composition (typically a

mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve a

good peak shape and resolution between the main peak and any potential impurities (e.g.,

starting materials or by-products). UV detection is suitable as the pyridazine ring contains a

chromophore that absorbs UV light.[10]
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Table 3: Typical RP-HPLC Method Parameters

Parameter Condition Rationale

Column C18, 4.6 x 150 mm, 5 µm

Standard reversed-phase

column offering good efficiency

and retention.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

or Phosphoric Acid in Water

Acidic modifier improves peak

shape for amine-containing

compounds.

Mobile Phase B Acetonitrile
Common organic modifier with

good UV transparency.

Elution Gradient

A gradient elution (e.g., 10% to

90% B over 20 minutes) is

effective for separating

compounds with different

polarities and cleaning the

column.[8]

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Detection UV at ~254 nm

A common wavelength for

aromatic and heterocyclic

compounds.

Injection Vol. 10 µL Standard injection volume.

Experimental Protocol: HPLC Purity Determination
Trustworthiness: This protocol includes system suitability checks, a requirement under Good

Manufacturing Practices (GMP) to ensure the analytical system is performing correctly before

sample analysis.
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Sample Preparation:

Accurately weigh about 10 mg of the 5-Bromopyridazin-4-amine sample into a 100 mL

volumetric flask.

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a

100 µg/mL solution.

System Suitability:

Inject the sample solution five times consecutively.

The relative standard deviation (RSD) for the peak area of the main peak should be not

more than 2.0%.

The tailing factor for the main peak should be between 0.8 and 1.5.

The number of theoretical plates should be greater than 2000.

Analysis:

Once the system suitability criteria are met, inject the sample solution a final time.

Record the chromatogram for a sufficient duration to elute all potential impurities.

Calculate the percentage purity using the area normalization method (Area of main peak /

Total area of all peaks) x 100.

Visualization: HPLC Purity Workflow
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Caption: Workflow for HPLC purity determination.

Other Key Characterization Techniques
While NMR, MS, and HPLC form the core trio of analytical techniques, other methods provide

complementary and essential information.
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Table 4: Comparison of Complementary Analytical Methods

Technique Information Provided Strengths Limitations

Fourier-Transform

Infrared (FTIR)

Spectroscopy

Presence of functional

groups (N-H, C=N, C-

Br).[11][12]

Fast, non-destructive,

requires minimal

sample.

Provides limited

structural detail

compared to NMR;

not ideal for purity.

Elemental Analysis

(EA)

Percentage

composition of C, H,

N.

Confirms the empirical

formula. Highly

accurate for pure

substances.

Requires a pure

sample; does not

distinguish between

isomers.

Differential Scanning

Calorimetry (DSC)

Melting point, thermal

stability,

polymorphism.[7]

Provides key physical

property data;

sensitive to impurities

that depress the

melting point.

Not a primary

identification

technique.

Comparative Summary
The choice of analytical method is dictated by the specific question being asked—be it identity,

purity, or physical properties.

Table 5: Overall Comparison of Analytical Methods for 5-Bromopyridazin-4-amine
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Method
Primary

Application
Key Information Sample Amount Throughput

NMR

Structural

Elucidation &

Confirmation

Connectivity,

chemical

environment

5-10 mg Low

MS
Molecular Weight

Confirmation

Molecular

formula, isotopic

pattern

< 1 µg High (with LC)

HPLC
Purity & Impurity

Profiling

Quantitative

purity, number of

components

1-10 µg High

FTIR
Functional Group

Identification

Vibrational

modes of bonds
< 1 mg Very High

EA
Elemental

Composition
%C, %H, %N 1-2 mg Medium

DSC
Physical

Properties

Melting point,

thermal events
1-5 mg Medium

Conclusion
The comprehensive characterization of 5-Bromopyridazin-4-amine requires a multi-technique

approach, grounded in sound scientific principles. NMR spectroscopy serves as the definitive

tool for structural confirmation, while mass spectrometry provides orthogonal verification of the

molecular weight and elemental formula, with the bromine isotopic pattern acting as a crucial

diagnostic feature. High-performance liquid chromatography stands as the quantitative pillar for

assessing purity, a non-negotiable requirement in pharmaceutical development. Supported by

FTIR, elemental analysis, and thermal methods, this suite of analytical techniques provides a

robust and self-validating system to ensure the identity, purity, and quality of this important

chemical intermediate, thereby upholding the principles of scientific integrity and enabling the

successful advancement of drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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